N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
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Overview
Description
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, which is known for its stability and reactivity, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Attachment of the Phenyl Group: The benzodioxin derivative is then reacted with a phenylmethyl halide under basic conditions to attach the phenyl group.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzodioxin derivatives.
Scientific Research Applications
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: The compound is investigated for its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic effects in treating Alzheimer’s disease.
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog used in various organic synthesis reactions.
Uniqueness
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride stands out due to its complex structure, which combines the stability of the benzodioxin ring with the reactivity of the amine group. This makes it a versatile compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-20(2,3)21-13-15-4-7-17(8-5-15)24-14-16-6-9-18-19(12-16)23-11-10-22-18;/h4-9,12,21H,10-11,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUYFDDPRWOAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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